Narasin is a polyether monocarboxylic acid antibiotic produced by the bacteria Streptomyces aureofaciens [, , ]. It belongs to the group of ionophores, specifically classified as a monovalent ionophore [, ]. Its primary role in scientific research stems from its ability to selectively bind and transport ions across cell membranes, disrupting ion gradients and affecting cellular processes [, ].
The synthesis of narasin has been extensively studied, with various methods developed to produce it efficiently. A notable approach involves the total synthesis of narasin through several chemical reactions that construct its complex molecular framework. For instance, the Kishi group has utilized complementary methods for synthesizing propionate fragments essential for building narasin .
The synthesis typically involves multiple steps, including:
Narasin participates in various chemical reactions primarily involving its ionophoric activity. It forms reversible complexes with monovalent cations, which facilitates their transport across cell membranes. This mechanism alters transmembrane ion gradients, leading to significant physiological effects in target organisms.
The interactions between narasin and cations can be described as:
Narasin's mechanism of action primarily involves its ability to form lipid-soluble complexes with monovalent cations. This process leads to:
Narasin is widely used in veterinary medicine:
Narasin is a polyether carboxylic ionophore antibiotic first isolated in the late 20th century from the fermentation broth of Streptomyces aureofaciens [3] [7]. Structurally classified as a monovalent ionophore (molecular formula C₄₃H₇₂O₁₁, molecular weight 765.038 g/mol), it is a methylated derivative of salinomycin, characterized by multiple tetrahydrofuran rings forming spiroketal moieties [1] [7]. Its discovery emerged from systematic screening of actinomycete metabolites for anticoccidial activity. Like other polyether ionophores (e.g., monensin, salinomycin), narasin disrupts cellular ion gradients by forming lipid-soluble complexes with monovalent cations (Na⁺, K⁺) across biological membranes [1] [7]. This mechanism impairs osmoregulation and mitochondrial function in target pathogens, leading to cell death [7].
Property | Description |
---|---|
Chemical Class | Polyether ionophore (monovalent) |
Molecular Formula | C₄₃H₇₂O₁₁ |
Ion Selectivity | Sodium (Na⁺), Potassium (K⁺) |
Mode of Action | Disruption of transmembrane ion gradients, leading to ATP depletion |
Biological Source | Fermentation product of Streptomyces aureofaciens |
Narasin is primarily utilized in poultry farming as a feed additive for controlling Eimeria-induced coccidiosis, a parasitic disease causing annual global economic losses exceeding $3 billion [1] [7]. Approved in the European Union at 60–70 mg/kg of feed, it targets sporozoites and merozoites—motile stages of Eimeria—by increasing intracellular sodium concentrations, causing cell rupture and parasite death [1] [7]. Beyond anticoccidial activity, narasin exhibits antibacterial effects against Gram-positive bacteria (e.g., Clostridium spp.), reducing secondary infections like necrotic enteritis in poultry [1] [5]. Its spectrum excludes Gram-negative bacteria (e.g., Enterobacteriaceae) due to their outer membrane permeability barrier [1].
Resistance and Combination Therapies
Resistance to narasin in Eimeria is documented but develops slowly compared to synthetic anticoccidials. Recent studies identify genetically encoded resistance in bacteria like Enterococcus faecium, mediated by the NarAB operon—an ABC-type transporter conferring reduced susceptibility to narasin, salinomycin, and maduramicin, but not monensin [5] [6]. This resistance is plasmid-borne and co-transfers with vancomycin resistance (vanA), raising concerns about co-selection in livestock [5]. To enhance efficacy and delay resistance, narasin is often combined synergistically with synthetic agents:
Application | Target Pathogen/Disease | Efficacy Outcome |
---|---|---|
Poultry Coccidiosis | Eimeria tenella, E. acervulina | Reduced oocyst shedding and intestinal lesions |
Necrotic Enteritis | Clostridium perfringens | Inhibition of Gram-positive bacterial proliferation |
Combination Therapy | Nicarbazin (Maxiban®) | Enhanced species spectrum and anticoccidial activity |
Emerging Research Directions
While veterinary use dominates, narasin’s ionophoric properties are explored in oncology. It reverses epithelial-mesenchymal transition (EMT) in estrogen receptor-positive (ER+) breast cancer by suppressing TGF-β/p-SMAD3 and IL-6/p-STAT3 signaling pathways, thereby inhibiting metastasis in vivo [4]. This highlights its potential repurposing beyond antimicrobial applications.
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8